molecular formula C23H24BrNO2 B12034878 Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate

Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate

Katalognummer: B12034878
Molekulargewicht: 426.3 g/mol
InChI-Schlüssel: CBUPGZOTUVKKAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate is a complex organic compound with the molecular formula C23H24BrNO2 It is known for its unique structural features, which include a quinoline core substituted with a bromine atom and a hexyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of 2-(4-methylphenyl)quinoline-4-carboxylic acid, followed by esterification with hexanol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step may involve the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline core can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, can facilitate ester hydrolysis.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Hydrolysis: 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid and hexanol.

Wissenschaftliche Forschungsanwendungen

Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized quinoline derivatives.

Wirkmechanismus

The mechanism of action of hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and quinoline moieties can participate in various interactions, including hydrogen bonding, π-π stacking, and halogen bonding, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate
  • 6-bromo-4-chloro-2-methylquinoline
  • 2-(4-methylphenyl)quinoline

Uniqueness

Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern and the presence of a hexyl ester group. This structural configuration imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Eigenschaften

Molekularformel

C23H24BrNO2

Molekulargewicht

426.3 g/mol

IUPAC-Name

hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C23H24BrNO2/c1-3-4-5-6-13-27-23(26)20-15-22(17-9-7-16(2)8-10-17)25-21-12-11-18(24)14-19(20)21/h7-12,14-15H,3-6,13H2,1-2H3

InChI-Schlüssel

CBUPGZOTUVKKAK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.